molecular formula C11H15FN2 B8696719 1-(5-Fluoro-2-methylphenyl)piperazine

1-(5-Fluoro-2-methylphenyl)piperazine

Cat. No. B8696719
M. Wt: 194.25 g/mol
InChI Key: RTYUZFTYDVDLHW-UHFFFAOYSA-N
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Patent
US09409897B2

Procedure details

In a 20 ml scintillation vial equipped with a magnetic stir bar and fitted with a nitrogen inlet, the 4-(5-fluoro-2-methyl-phenyl)-piperazine-1-carboxylic acid tert-butyl ester 16c (203.70 mg, 0.69 mmol) was taken up in clean, dry, reagent grade dichloromethane (5.00 ml, 77.53 mmol). The mixture was stirred until all solids were in solution and the trifluoroacetic acid (0.50 ml, 6.73 mmol) was added in one portion. The reaction stirred at room temperature for 1 h. After 1 h, the volatiles were removed under reduced pressure. The yellow oil was then taken back up in 5 ml of dichloromethane and the volatiles were removed once more under reduced pressure. The resultant yellow oil was further dried under high vacuum. The product, 1-(5-fluoro-2-methyl-phenyl)-piperazine 16d (160.10 mg, 0.82 mmol), was isolated as a yellow oil and was carried on without further purification.
Name
4-(5-fluoro-2-methyl-phenyl)-piperazine-1-carboxylic acid tert-butyl ester
Quantity
203.7 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
0.5 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(OC([N:8]1[CH2:13][CH2:12][N:11]([C:14]2[CH:19]=[C:18]([F:20])[CH:17]=[CH:16][C:15]=2[CH3:21])[CH2:10][CH2:9]1)=O)(C)(C)C.ClCCl.FC(F)(F)C(O)=O>>[F:20][C:18]1[CH:17]=[CH:16][C:15]([CH3:21])=[C:14]([N:11]2[CH2:10][CH2:9][NH:8][CH2:13][CH2:12]2)[CH:19]=1

Inputs

Step One
Name
4-(5-fluoro-2-methyl-phenyl)-piperazine-1-carboxylic acid tert-butyl ester
Quantity
203.7 mg
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCN(CC1)C1=C(C=CC(=C1)F)C
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
ClCCl
Step Three
Name
Quantity
0.5 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred until all solids
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 20 ml scintillation vial equipped with a magnetic stir bar
CUSTOM
Type
CUSTOM
Details
fitted with a nitrogen inlet
CUSTOM
Type
CUSTOM
Details
dry
STIRRING
Type
STIRRING
Details
The reaction stirred at room temperature for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the volatiles were removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the volatiles were removed once more under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resultant yellow oil was further dried under high vacuum

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC=1C=CC(=C(C1)N1CCNCC1)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.82 mmol
AMOUNT: MASS 160.1 mg
YIELD: CALCULATEDPERCENTYIELD 118.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.